
3-(3-Methoxyanilino)-3-oxopropanoic acid
Overview
Description
3-(3-Methoxyanilino)-3-oxopropanoic acid is an organic compound that features a methoxy group attached to an aniline moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-3-oxopropanoic acid typically involves the reaction of 3-methoxyaniline with a suitable acylating agent. One common method is the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methoxyanilino)-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyanilino)-3-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(3-methoxyphenylamino)purine (INCYDE): A cytokinin oxidase/dehydrogenase inhibitor.
2-Fluoro-6-(3-methoxyphenylamino)purine (INCYDE-F): Another cytokinin oxidase/dehydrogenase inhibitor with similar structural features.
Uniqueness
3-(3-Methoxyanilino)-3-oxopropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
3-(3-Methoxyanilino)-3-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a methoxyaniline moiety attached to a 3-oxopropanoic acid backbone. Its chemical formula is , and it exhibits properties typical of both aromatic amines and carboxylic acids, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of 3-oxopropanoic acid possess notable anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6,8-Dichloro-3-formylchromone | HeLa (Cervical Cancer) | 12 | Induction of apoptosis via ROS generation |
Plumbagin | MDA-MB-231 (Breast Cancer) | 5 | Mitochondrial dysfunction leading to cell death |
2-Acetyl-8-methoxy-1,4-naphthoquinone | A549 (Lung Cancer) | 15 | Topoisomerase inhibition and ROS production |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
3-Oxopropanoic Acid | E. coli | 50 µg/mL | Inhibition of cell wall synthesis |
Lawsone | Staphylococcus aureus | 30 µg/mL | Membrane disruption and ROS generation |
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted by Micheletti et al. (2022) evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
- Antimicrobial Assessment : A recent investigation into the antimicrobial properties of related compounds found that certain derivatives inhibited the growth of E. coli effectively at concentrations as low as 50 µg/mL. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
The biological activity of this compound is believed to stem from several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through ROS accumulation, leading to mitochondrial dysfunction.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as acetyl-CoA carboxylase and pyruvate dehydrogenase .
- Membrane Disruption : Its amphiphilic nature allows it to interact with lipid membranes, disrupting bacterial integrity and function.
Properties
IUPAC Name |
3-(3-methoxyanilino)-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPJRGNFDIBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506146 | |
Record name | 3-(3-Methoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15116-22-0 | |
Record name | 3-(3-Methoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.